1-ethyl-N-(6-ethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide
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Overview
Description
1-ethyl-N-(6-ethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure combining benzothiazole, pyrazole, and pyridine moieties, making it an interesting subject for various scientific research applications.
Mechanism of Action
Target of Action
The primary targets of this compound are currently under investigation. Compounds with similar structures, such as benzothiazole derivatives, have been found to exhibit anti-tubercular activity . They are believed to interact with the DprE1 enzyme, a key target in Mycobacterium tuberculosis .
Mode of Action
Based on its structural similarity to other benzothiazole derivatives, it is hypothesized that it may inhibit the dpre1 enzyme, thereby disrupting the synthesis of arabinogalactan, a key component of the mycobacterial cell wall .
Biochemical Pathways
The compound is likely to affect the arabinogalactan biosynthesis pathway by inhibiting the DprE1 enzyme . This disruption can lead to the death of Mycobacterium tuberculosis, as arabinogalactan is essential for the integrity and function of the mycobacterial cell wall .
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. Similar compounds have been found to exhibit good bioavailability and stability .
Result of Action
The inhibition of the DprE1 enzyme and the subsequent disruption of arabinogalactan biosynthesis can lead to the death of Mycobacterium tuberculosis . This makes the compound a potential candidate for the development of new anti-tubercular drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N-(6-ethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of Benzothiazole Derivative: The initial step involves the synthesis of the benzothiazole derivative through the reaction of 2-aminothiophenol with ethyl cyanoacetate or similar esters.
Pyrazole Formation: The next step involves the formation of the pyrazole ring by reacting hydrazine derivatives with 1,3-diketones.
Coupling Reactions: The final step involves coupling the benzothiazole and pyrazole derivatives with pyridine derivatives under specific conditions, often using catalysts and solvents like ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
1-ethyl-N-(6-ethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
1-ethyl-N-(6-ethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-(benzo[d]thiazol-2-yl) derivatives: These compounds share the benzothiazole moiety and exhibit similar biological activities.
Ethyl 2-(benzo[d]thiazol-2-yl)acetate: Another benzothiazole derivative with comparable chemical properties.
Uniqueness
1-ethyl-N-(6-ethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide is unique due to its combination of benzothiazole, pyrazole, and pyridine moieties, which confer distinct chemical and biological properties . This unique structure allows for diverse applications in scientific research and potential therapeutic uses.
Properties
IUPAC Name |
2-ethyl-N-(6-ethyl-1,3-benzothiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5OS/c1-4-16-9-10-18-20(13-16)29-22(24-18)26(14-17-8-6-7-11-23-17)21(28)19-12-15(3)25-27(19)5-2/h6-13H,4-5,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYJAUPNQVROAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC(=NN4CC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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